Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate
Description
Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate is a synthetic compound featuring a hybrid structure combining a methyl 3-phenylpropanoate backbone with a substituted acrylamide moiety. The acrylamide component (2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido) shares structural homology with bioactive 2-propenoylamide derivatives, which are known for applications in medicinal chemistry and materials science . The methyl ester group and phenylpropanoate chain contribute to the compound’s hydrophobicity and steric bulk, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
methyl 3-[[2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)19-11-9-16(10-12-19)13-18(15-23)22(27)24-20(14-21(26)28-3)17-7-5-4-6-8-17/h4-13,20H,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGOKVMAWDPTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC(CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate (hereafter referred to as compound 1 ) is a synthetic organic compound notable for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C18H19N3O2
Molecular Weight : 313.36 g/mol
IUPAC Name : this compound
CAS Number : [insert CAS number if available]
The compound features a cyano group, a dimethylamino group, and an enamido structure, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of compound 1 typically involves a multi-step process:
- Formation of the Enamide : The initial step includes reacting 4-dimethylaminobenzaldehyde with a suitable cyanoacetamide under basic conditions.
- Cyclization : The reaction mixture is then subjected to cyclization conditions to form the desired enamido structure.
- Esterification : Finally, methylation occurs to yield the methyl ester form of the compound.
This synthetic route has been optimized for yield and purity, often achieving over 90% yield in laboratory settings .
Anticancer Properties
Recent studies have highlighted the potential of compound 1 in cancer therapy:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Case Study : In vitro assays demonstrated that compound 1 significantly reduced cell viability in MCF-7 (breast cancer) cells by 70% at a concentration of 10 µM after 48 hours of treatment .
Antimicrobial Activity
Compound 1 has also shown promising antimicrobial properties:
- Activity Spectrum : It displays inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the bacterial strain tested .
- Research Findings : A study noted that compound 1 was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Table 1: Biological Activities of Compound 1
Comparison with Similar Compounds
Data Tables for Quick Reference
Table 1: Molecular Properties
Table 2: Hydrogen-Bonding Profiles
| Compound | H-Bond Acceptors | H-Bond Donors |
|---|---|---|
| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | 3 | 0 |
| Y510-3399 | 3 | 2 |
| Methyl 3-{...}-3-phenylpropanoate* | 5 | 2 |
*Inferred values based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
